6-Bromo-2-oxo-2H-chromene-4-carboxylic acid
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Overview
Description
6-Bromo-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound with the molecular formula C10H5BrO4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-2H-chromene-4-carboxylic acid typically involves the bromination of 2-oxo-2H-chromene-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted chromene derivatives.
Oxidation Reactions: Formation of carboxylic acids and ketones.
Reduction Reactions: Formation of alcohols and hydroxy derivatives.
Scientific Research Applications
6-Bromo-2-oxo-2H-chromene-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid
- 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid
Uniqueness
6-Bromo-2-oxo-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the bromine atom at the 6-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H5BrO4 |
---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
6-bromo-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4H,(H,13,14) |
InChI Key |
WJLXOKTUFULTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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